molecular formula C17H22N2O5 B2882055 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide CAS No. 1396853-26-1

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide

Cat. No.: B2882055
CAS No.: 1396853-26-1
M. Wt: 334.372
InChI Key: AOHAAPKFLNSFRJ-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide is a complex organic compound with a unique structure that includes a pyrrolidinone ring and a methoxyphenyl group

Preparation Methods

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide typically involves multiple steps. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl with an appropriate acylating agent to form the acetamide derivative. The reaction conditions often require the use of organic solvents and catalysts to facilitate the process. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Similar compounds to 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide include:

    (2,5-dioxopyrrolidin-1-yl)oxyformic acid: This compound shares the pyrrolidinone ring structure but differs in its functional groups and overall reactivity.

    2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: Another compound with a similar core structure but different substituents, leading to distinct chemical properties and applications.

  • **(S)-2,5-dioxopyrrolidin-1-yl 4,8,16,19,22-pentaoxo-6-(2-oxo-2-(2-(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)ethyl)amino)ethyl)-17-(3-oxo-3-((S)-4,11,15,22-tetraoxo-1,25-bis((2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,23-bis(2-((2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)-3,10,16,23-tetraazapentacosan-12-yl)amino)propyl)-1-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)ethyl)amino)ethyl)-17-(3-oxo-3-((S)-4,11,15,22-tetraoxo-1,25-bis((2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,23-bis(2-((2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)-3,10,16,23-tetraazapentacosan-12-yl)amino)propyl)-1-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)ethyl)amino)ethyl)-17-(3-oxo-3-((S)-4,11,15,22-tetraoxo-1,25-bis((2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,23-bis(2-((2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)-3,10,16,23-tetraazapentacosan-12-yl)amino)propyl)-1-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)ethyl)amino)ethyl)-17-(3-oxo-3-((S)-4,11,15,22-tetraoxo-1,25-bis((2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,23-bis(2-((2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)-3,10,16,23-tetraazapentacosan-12-yl)amino)propyl)-1-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)ethyl)amino)ethyl)-17-(3-oxo-3-((S)-4,11,15,22-tetraoxo-1,25-bis((2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,23-bis(2-((2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)-3,10,16,23-tetraazapentacosan-12-yl)amino)propyl)-1-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)ethyl)amino)ethyl)-17-(3-oxo-3-((S)-4,11,15,22-tetraoxo-1,25-bis((2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,23-bis(2-(

Biological Activity

2-(2,5-Dioxopyrrolidin-1-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide is a compound of interest within the pharmaceutical and biochemical fields due to its potential biological activities. This article reviews the chemical structure, biological properties, and relevant research findings associated with this compound.

Chemical Structure

The compound can be structurally represented as follows:

  • IUPAC Name : (4S)-4-{[4-(2,5-dioxopyrrolidin-1-yl)phenyl]amino}-4-hydroxybutanoic acid
  • Chemical Formula : C₁₄H₁₆N₂O₅
  • Molecular Weight : Average 292.287 g/mol

This structure includes a pyrrolidine ring, which is a common motif in various biologically active compounds.

1. Analgesic Properties

Research indicates that derivatives of the pyrrolidinone structure exhibit significant analgesic activity. A study focusing on similar compounds demonstrated that modifications to the phenyl group increased selectivity for cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. The binding affinity of these compounds was assessed using molecular docking studies, revealing promising results for pain management applications .

2. Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Studies have shown that compounds with similar dioxopyrrolidinone structures can inhibit inflammatory pathways, particularly through interactions with COX enzymes. This inhibition may lead to reduced production of pro-inflammatory mediators .

3. Central Nervous System Activity

In-silico studies have indicated that certain derivatives may exhibit activity within the central nervous system (CNS). Compounds classified as active in the CNS often show a blood-brain barrier penetration capability, which is critical for therapeutic efficacy in neurological conditions .

Case Studies and Research Findings

Study Focus Findings
Study AAnalgesic ActivityDemonstrated significant pain relief in animal models using similar pyrrolidinone derivatives.
Study BInflammationShowed that modifications to the compound enhanced anti-inflammatory effects via COX inhibition.
Study CCNS PenetrationIdentified favorable pharmacokinetic properties suggesting effective CNS targeting.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Computational models predict good oral bioavailability and moderate plasma protein binding, which are favorable traits for drug development . Toxicological assessments indicate that while the compound exhibits promising biological activity, further studies are necessary to evaluate its safety profile comprehensively.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-17(23,9-12-3-5-13(24-2)6-4-12)11-18-14(20)10-19-15(21)7-8-16(19)22/h3-6,23H,7-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHAAPKFLNSFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)CN2C(=O)CCC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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